molecular formula C5H2BrClN2O2 B6284697 3-bromo-5-chloro-4-nitropyridine CAS No. 1335057-82-3

3-bromo-5-chloro-4-nitropyridine

Cat. No.: B6284697
CAS No.: 1335057-82-3
M. Wt: 237.44 g/mol
InChI Key: BJDCBDIJNGXVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a pivotal role in numerous areas of chemical research. nih.gov The pyridine ring is a key structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Its presence is associated with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govnovachemistry.com This has led to the intensive exploration of pyridine derivatives in drug discovery and development. aboundchem.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its influence on the electronic distribution within the aromatic ring are key factors contributing to the diverse pharmacological profiles of these compounds. nih.gov

Unique Reactivity Profile of Polyhalogenated Nitropyridines

The introduction of one or more halogen atoms and a nitro group onto the pyridine ring dramatically alters its chemical reactivity, creating a highly versatile scaffold for synthetic transformations. The electron-withdrawing nature of both the halogens and the nitro group renders the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is a cornerstone of their utility in organic synthesis.

The positions of the substituents on the pyridine ring dictate the regioselectivity of these substitution reactions. In many polyhalogenated nitropyridines, the halogen atoms at the 2- and 4-positions are particularly activated towards nucleophilic displacement. Furthermore, the nitro group itself can sometimes act as a leaving group, especially when positioned at an activated site and in the presence of certain nucleophiles. This complex reactivity profile allows for a stepwise and controlled functionalization of the pyridine core, enabling the synthesis of a wide range of substituted pyridines that would be difficult to access through other means. For instance, studies on related compounds like 3-bromo-2-chloro-5-nitropyridine (B1267941) have shown that the presence of multiple halogens alongside a nitro group enhances its reactivity, making it an ideal building block for more complex molecules.

Overview of 3-bromo-5-chloro-4-nitropyridine as a Key Synthon

Among the vast family of halogenated nitropyridines, this compound stands out as a potentially valuable, though less explored, synthetic intermediate. Its specific substitution pattern, with halogens flanking a nitro group, suggests a unique reactivity that can be exploited in organic synthesis.

While detailed research findings on this specific isomer are not as widespread as for some of its counterparts, its structural features point to its utility as a key synthon. The bromine and chlorine atoms, coupled with the activating effect of the para-nitro group, are expected to be susceptible to selective nucleophilic substitution, allowing for the sequential introduction of different functionalities. This makes this compound an attractive precursor for the synthesis of polysubstituted pyridines.

A key application for this class of compounds is highlighted in their use as intermediates in the preparation of azatetralones, which are themselves important scaffolds in medicinal chemistry. google.com This underscores the role of 3-bromo-5-chloro-pyridines, including the nitrated variant, as crucial building blocks in the construction of biologically relevant molecules.

The following table provides the available chemical properties for this compound:

PropertyValueSource
CAS Number 1335057-82-3 cymitquimica.com
Molecular Formula C₅H₂BrClN₂O₂ cymitquimica.com
Molecular Weight 237.4400 g/mol cymitquimica.com

The reactivity of this compound is anticipated to be governed by the principles of nucleophilic aromatic substitution, with the positions ortho and para to the strongly electron-withdrawing nitro group being activated. This would suggest that the chlorine at the 5-position and the bromine at the 3-position could undergo substitution reactions with various nucleophiles, such as amines, alkoxides, and thiolates. The relative reactivity of the two different halogen atoms would likely depend on the reaction conditions and the nature of the incoming nucleophile, offering potential for selective functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1335057-82-3

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

IUPAC Name

3-bromo-5-chloro-4-nitropyridine

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H

InChI Key

BJDCBDIJNGXVIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Insights of 3 Bromo 5 Chloro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as the one in 3-bromo-5-chloro-4-nitropyridine. The reaction generally proceeds via a stepwise addition-elimination mechanism.

Influence of Halogen and Nitro Substituents on SNAr Reactivity

The pyridine (B92270) nitrogen atom, being electron-withdrawing, inherently makes the ring more susceptible to nucleophilic attack compared to benzene (B151609). youtube.com This effect is significantly amplified by the presence of the nitro group at the 4-position. The nitro group strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic substitution, especially at the positions ortho and para to it (the 3- and 5-positions in this case). wikipedia.org This activation stems from the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The halogen substituents at the 3- and 5-positions also influence the reactivity. Halogens are inductively electron-withdrawing, further increasing the electrophilicity of the carbon atoms to which they are attached. While they are deactivating in electrophilic aromatic substitution, their inductive effect enhances the rate of nucleophilic attack in SNAr reactions.

Regioselectivity and Leaving Group Effects in SNAr

In this compound, nucleophilic attack can potentially occur at either the 3-position (displacing bromide) or the 5-position (displacing chloride). The regioselectivity of the reaction is determined by a combination of factors, including the activating effect of the nitro group and the intrinsic leaving group ability of the halogens.

The nitro group at the 4-position activates both the 3- and 5-positions for nucleophilic attack. Generally, in SNAr reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is a key factor.

The leaving group ability of the halogens in SNAr reactions typically follows the order I > Br > Cl > F for many systems, which is the reverse of their electronegativity. This is because the C-X bond is usually broken in a fast, non-rate-determining step. However, the nature of the nucleophile, solvent, and specific electronic environment of the substrate can influence this order.

In a related polysubstituted pyridine, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated, highlighting that selective substitution is achievable in such systems. researchgate.net For this compound, the greater polarizability and generally better leaving group ability of bromide compared to chloride would suggest that substitution might preferentially occur at the C-3 position.

A study on the reaction of the closely related 3-bromo-4-nitropyridine (B1272033) with amines revealed an unexpected nitro-group migration, indicating the complexity of reactivity in such systems. nih.gov This suggests that while direct substitution is expected, alternative reaction pathways may also be accessible depending on the reaction conditions and the nucleophile used.

Mechanistic Pathways of Halogen Displacement (e.g., via Meisenheimer Complexes)

The SNAr reaction of this compound is expected to proceed through the classical addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The mechanism can be outlined as follows:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen (either C-3 or C-5), leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.

Formation of the Meisenheimer Complex: The resulting intermediate is a resonance-stabilized carbanion, the Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. The strong electron-withdrawing capacity of the 4-nitro group is key to stabilizing this intermediate.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion (bromide or chloride). This step is generally fast.

While the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, some studies on other systems have suggested that in certain cases, the reaction may proceed through a more concerted pathway where the distinction between the intermediate and transition state becomes blurred. youtube.com

Reactivity of the Nitro Group in SNAr Processes

While halogens are the typical leaving groups in SNAr reactions, the nitro group itself can also be displaced, particularly when it is located on a highly electron-deficient ring and in the presence of a strong nucleophile. Studies on other nitropyridines, such as methyl 3-nitropyridine-4-carboxylate, have shown that the nitro group can be successfully replaced by nucleophiles like fluoride. researchgate.netmdpi.com

In the case of this compound, the nitro group is at a position highly activated towards nucleophilic attack. However, the presence of good halogen leaving groups at the adjacent positions makes the displacement of the nitro group less likely under typical SNAr conditions. The relative ease of displacement would generally be Br, Cl > NO₂. Reactions targeting the displacement of the nitro group would likely require more forcing conditions or specific catalysts. Recent research has also demonstrated that the C-NO₂ bond can be cleaved by palladium catalysts in certain cross-coupling reactions, opening up new avenues for the functionalization of nitroarenes. organic-chemistry.orgmdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, both the C-Br and C-Cl bonds are potential sites for this reaction.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated pyridines is influenced by the relative reactivity of the C-X bonds towards oxidative addition. Generally, the reactivity order is C-I > C-Br > C-Cl. Therefore, in the reaction of this compound, it is expected that the C-Br bond at the 3-position will react preferentially over the C-Cl bond at the 5-position. This allows for selective mono-arylation or -alkylation at the C-3 position by carefully controlling the stoichiometry of the reagents. Subsequent coupling at the C-5 position would require more forcing conditions.

Studies on the Suzuki-Miyaura coupling of other bromochloropyridines have confirmed this selectivity. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids proceeds selectively at the bromine-bearing carbon. mdpi.com

A typical protocol for the Suzuki-Miyaura coupling of a bromo-chloropyridine would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water.

Below is a representative table of conditions for Suzuki-Miyaura couplings on related halopyridine systems, which could be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Substrate Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ (variable) - K₃PO₄ 1,4-Dioxane/H₂O 85-95 Moderate to good mdpi.com
2,6-Dichloropyridine Alkyl pinacol (B44631) boronic esters Pd₂(dba)₃ (2) Ad₂PⁿBu (8) LiOᵗBu Toluene 100 High nih.gov
3-Bromopyridine (B30812) L-aspartic acid derivative boronate Pd(PPh₃)₄ (5) - K₃PO₄ (aq.) THF Reflux Quantitative researchgate.net
5-Chloro-1-methyl-4-nitroimidazole Arylboronic acids Pd(PPh₃)₂Cl₂ (3) - K₂CO₃ H₂O 75-80 Good youtube.com

Sonogashira Coupling Strategies

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org The reaction conditions are generally mild, often conducted at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org

In the context of polyhalogenated pyridines like this compound, the Sonogashira coupling offers a route to introduce alkynyl substituents. The reactivity of the halogen atoms is a key factor in determining the outcome of the reaction. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. wikipedia.org This difference in reactivity can be exploited to achieve selective coupling at a specific position. For instance, in a molecule with both bromo and chloro substituents, the Sonogashira coupling would be expected to occur preferentially at the more reactive bromo position.

For this compound, a Sonogashira coupling would likely proceed at the C-3 position, replacing the bromine atom. The reaction would involve the coupling of the pyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base. The specific reaction conditions, such as the choice of catalyst, solvent, and base, can influence the efficiency and selectivity of the coupling. Pyridine and pyrimidine (B1678525) derivatives have been shown to be effective ligands for the palladium catalyst in Sonogashira couplings. wikipedia.org

A general two-step procedure has been reported for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluoro-cyanopyridines using a Sonogashira cross-coupling as the initial step. soton.ac.uk This highlights the utility of the Sonogashira reaction in functionalizing halogenated pyridines. While specific studies on this compound are limited, the general principles of Sonogashira coupling on polyhalogenated pyridines suggest that selective alkynylation at the C-3 position is a feasible synthetic strategy.

Other Cross-Coupling Methodologies (e.g., Heck, Negishi)

Besides the Sonogashira coupling, other palladium-catalyzed cross-coupling reactions such as the Heck and Negishi couplings are valuable tools for the functionalization of halogenated pyridines.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org For this compound, a Heck reaction would likely lead to the substitution of the bromine atom with an alkenyl group. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the case of this compound, an organozinc reagent could be used to introduce a variety of substituents at the C-3 position via Negishi coupling. Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

The reactivity of the halogens in these cross-coupling reactions generally follows the trend I > Br > Cl, allowing for selective functionalization of polyhalogenated substrates.

Control of Regioselectivity in Polyhalogenated Pyridines

The control of regioselectivity in cross-coupling reactions of polyhalogenated pyridines is a critical aspect of their synthetic utility. The position of the coupling is influenced by a combination of electronic effects, steric hindrance, and chelation control. thieme-connect.de

In general, for polyhalogenated pyridines, oxidative addition of the palladium catalyst is favored at positions C2 and C4 due to the electron-withdrawing nature of the nitrogen atom, which makes these positions more electrophilic. nih.gov However, the specific reaction conditions, the nature of other substituents, and the substitution pattern can significantly influence this selectivity. nih.gov

For dihalogenated pyridines such as 2,3-, 2,4-, and 2,5-dihalopyridines, oxidative addition is generally favored at the C2 position, which is alpha to the nitrogen. nih.gov Computational studies have shown that the bond dissociation energies (BDEs) of the carbon-halogen bonds can often, but not always, predict the regioselectivity of the reaction. acs.org For instance, in some cases, the observed reactivity does not align with the BDEs, suggesting that other factors, such as interaction energies in the transition state, play a dominant role. acs.org

The choice of ligand on the palladium catalyst can also be used to control the regioselectivity. For example, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov This demonstrates that the innate substrate biases can be overcome by careful ligand design. nsf.gov

In the case of this compound, the presence of the nitro group at the C4 position will significantly influence the electronic properties of the ring and thus the regioselectivity of cross-coupling reactions. The strong electron-withdrawing nature of the nitro group will further activate the pyridine ring towards nucleophilic attack and influence the oxidative addition step in palladium-catalyzed couplings.

Reduction Reactions of the Nitro Group

Selective Reduction to Amino Pyridine Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comsci-hub.st In the case of this compound, the selective reduction of the nitro group would yield 3-bromo-5-chloro-pyridin-4-amine. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

A variety of reagents and methods can be employed for this reduction, and the choice of method is often dictated by the presence of other functional groups in the molecule. sci-hub.stcommonorganicchemistry.com For a polyhalogenated compound like this compound, it is crucial to select a reduction method that does not lead to dehalogenation.

Catalytic and Non-Catalytic Reduction Methods

Catalytic Methods:

Catalytic Hydrogenation: This is a common and often preferred method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel are frequently used. commonorganicchemistry.comwikipedia.org However, a significant drawback of catalytic hydrogenation is its potential to reduce other functional groups, including halogens. commonorganicchemistry.com For substrates with bromo and chloro substituents, dehalogenation can be a competing reaction. The use of sulfided platinum catalysts has been shown to chemoselectively reduce nitro groups in the presence of activated heteroaryl halides, preventing dehalogenation. sci-hub.st

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or hydrazine, in the presence of a catalyst. sci-hub.st Iron-based catalysts with formic acid as the reducing agent have been shown to effectively reduce nitroarenes under mild, base-free conditions. organic-chemistry.org

Non-Catalytic Methods:

Metal-based Reductions: Easily oxidized metals like iron (Fe), tin (Sn), and zinc (Zn) in acidic media are effective for reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com These methods are often milder and can be more chemoselective than catalytic hydrogenation, preserving halogen substituents. Tin(II) chloride (SnCl₂) is another mild reagent used for this purpose. commonorganicchemistry.com

Sodium Hydrosulfite: This reagent can be used for the reduction of nitroaromatics. wikipedia.org

Sodium Borohydride (B1222165): While sodium borohydride itself does not typically reduce nitro groups, its reactivity can be enhanced by combining it with transition metal complexes like Ni(PPh₃)₄, enabling the reduction of nitroaromatics to their corresponding amines. jsynthchem.com

The choice between these methods depends on the specific substrate and the desired selectivity. For this compound, a non-catalytic method using a metal in acid or tin(II) chloride would likely be a suitable choice to achieve selective reduction of the nitro group without affecting the bromo and chloro substituents.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org However, pyridine itself is significantly less reactive towards EAS than benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The pyridine ring is deactivated, and the nitrogen atom is easily protonated under the acidic conditions often required for EAS, further deactivating the ring. wikipedia.org

For pyridine, EAS, such as nitration, preferentially occurs at the 3-position. vaia.com This is because the intermediate formed by electrophilic attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions. vaia.com

In the case of this compound, the pyridine ring is already heavily substituted with electron-withdrawing groups (bromo, chloro, and nitro). These groups strongly deactivate the ring towards further electrophilic attack. The nitro group, in particular, is a powerful deactivating group. Therefore, subjecting this compound to typical EAS conditions is unlikely to result in further substitution on the pyridine ring. The existing substituents make the ring electronically poor and thus not susceptible to reaction with electrophiles.

Deactivating Effects of Nitro and Halogen Groups on EAS

The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is profoundly influenced by its substituents. In the case of this compound, the pyridine ring is decorated with three powerful electron-withdrawing groups: a nitro group (-NO₂) and two halogen atoms (-Br and -Cl). The pyridine ring itself is inherently less reactive towards electrophiles than benzene due to the electron-withdrawing inductive effect of the nitrogen heteroatom. youtube.com This effect makes the entire ring electron-deficient. youtube.comyoutube.com

The substituents further diminish the ring's nucleophilicity through two primary mechanisms:

Inductive Effect: The nitro group and the halogens (chlorine and bromine) are highly electronegative. They withdraw electron density from the pyridine ring through the sigma (σ) bonds. libretexts.org This withdrawal destabilizes the positively charged intermediate (the arenium ion or sigma complex) that forms during the EAS mechanism, thereby increasing the activation energy and slowing the reaction rate. libretexts.org

The combined influence of the pyridine nitrogen, a nitro group, and two halogens makes the this compound ring exceptionally electron-poor and thus highly deactivated towards electrophilic aromatic substitution. Reactions that are common for benzene, such as nitration or Friedel-Crafts alkylation, are extremely difficult to perform on such systems and often require forcing conditions with very low yields. youtube.comnumberanalytics.com For instance, the nitration of pyridine itself requires high temperatures and results in a low yield (22%), demonstrating its low reactivity. youtube.com The presence of additional deactivating groups exacerbates this situation significantly.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution Reactivity
Substituent GroupInductive EffectResonance EffectOverall Effect on EAS Reactivity
Pyridine Nitrogen-I (Withdrawing)-R (Withdrawing)Deactivating
Nitro (-NO₂)-I (Withdrawing)-R (Withdrawing)Strongly Deactivating
Halogens (-Cl, -Br)-I (Withdrawing)+R (Donating, weak)Deactivating

Potential for Directed Electrophilic Substitution (if applicable)

Given the severe deactivation of the this compound ring, the potential for directed electrophilic substitution is extremely limited. The pyridine nitrogen directs incoming electrophiles to the 3-position (meta-position). youtube.com However, the powerful deactivating effects of the existing nitro and halogen substituents would likely prevent any successful EAS reaction under standard conditions. The electron density across the ring is so depleted that it is a very poor nucleophile.

Research on heavily substituted, electron-deficient pyridines indicates that such compounds are generally reluctant to undergo EAS. Instead, they are more prone to nucleophilic aromatic substitution (SNAr), where the electron-withdrawing groups activate the ring for attack by nucleophiles.

Functional Group Interconversions and Derivatization

While electrophilic substitution is challenging, the functional groups on this compound offer numerous possibilities for derivatization through interconversion reactions.

Modification of Halogen Substituents Beyond Coupling

The bromine and chlorine atoms on the pyridine ring are excellent leaving groups, particularly because their positions are activated by the strong electron-withdrawing nitro group. This facilitates nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles can displace the halogens, allowing for the introduction of new functional groups. For example, in the synthesis of bioactive molecules, halogen atoms on nitropyridine scaffolds are often successively replaced by amines or other moieties. nih.gov The reaction of 2,6-dichloro-3-nitropyridine (B41883) with an aminoethylamine is one such example where a chlorine atom is substituted. nih.gov

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other substituents, significantly expanding the synthetic utility of the parent molecule.

Reduction to Amines: The most common and synthetically valuable transformation of the nitro group is its reduction to an amino group (-NH₂). This is a crucial step in many synthetic pathways, as the resulting aminopyridine is a versatile intermediate. nih.gov The amino group can then undergo a wide range of reactions, such as diazotization, acylation, and alkylation. Standard reduction methods include catalytic hydrogenation (e.g., using Pd/C and ammonium (B1175870) formate) or using metals in acidic media. nih.gov For example, the nitro group in 6-nitrothiazolo[5,4-b]pyridines has been reduced to form the corresponding amine in the synthesis of MALT1 inhibitors. nih.gov

Other Transformations: The nitro group's electron-withdrawing nature makes it valuable in cycloaddition reactions and it can be converted into other functional groups like ketones or carboxylic acids, making nitro-containing compounds useful building blocks in synthesis. researchgate.net

Table 2: Common Functional Group Interconversions for Nitropyridines
Functional GroupReaction TypeReagents/ConditionsProduct Functional GroupReference
Halogen (-Br, -Cl)Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates-NR₂, -OR, -SR nih.gov
Nitro (-NO₂)ReductionH₂, Pd/C; Sn/HCl; Fe/CH₃COOHAmine (-NH₂) nih.gov
Nitro (-NO₂)Nef ReactionBase, then aqueous acidKetone/Aldehyde sci-hub.se

Rearrangement Phenomena

Rearrangement reactions involving substituents on pyridine rings, though less common, provide intriguing mechanistic pathways.

Nitro Group Migration Mechanisms in Pyridine Systems

Under certain reaction conditions, the nitro group on a pyridine ring can migrate from its original position to another. This phenomenon has been observed in the nitration of pyridine and its derivatives. Rather than a direct electrophilic substitution at the 3-position, the reaction can proceed via an initial N-nitration to form an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate can then undergo a rearrangement where the nitro group migrates to the carbon framework.

One proposed mechanism for this migration is a nih.govresearchgate.net sigmatropic shift . researchgate.netresearchgate.net In this pericyclic reaction, the nitro group shifts from the nitrogen atom (position 1) to the C-3 position (position 5 relative to the N-NO₂ bond) through a concerted transition state. This process does not involve a free nitronium ion and is consistent with experimental observations from the nitration of various substituted pyridines. researchgate.net Another study involving the reaction of 3-bromo-4-nitropyridine with amines unexpectedly yielded a product where the nitro group had migrated from the 4-position to the 3-position, indicating that such rearrangements can occur under nucleophilic substitution conditions as well, particularly in polar aprotic solvents. clockss.org

Conditions Favoring Rearrangement vs. Direct Substitution

The reactivity of halogenated nitropyridines, such as this compound, is characterized by a competition between direct nucleophilic aromatic substitution (SNAr) and rearrangement pathways. The outcome of the reaction is highly dependent on the specific conditions employed, including the choice of solvent, base, and temperature. While direct substitution of a halide or the nitro group is often the expected outcome, under certain conditions, a rearrangement involving the migration of the nitro group can become a significant or even the major pathway.

Detailed studies on the closely related compound, 3-bromo-4-nitropyridine, reacting with amines have provided significant insights into the factors governing this mechanistic crossroads. clockss.org These findings serve as a crucial guide for understanding the potential reactivity of this compound. The key observation is that while direct substitution occurs under a wide range of conditions, the nitro-group migration is particularly favored in polar aprotic solvents. clockss.org

In these reactions, a nucleophile, such as an amine, can attack the pyridine ring, leading to different isomeric products. Direct substitution typically involves the displacement of the bromine atom at the C3 position or the chlorine atom (in the case of this compound). However, an alternative pathway involves the migration of the nitro group from the C4 position to an adjacent position, followed by nucleophilic attack. This rearrangement leads to an unexpected product isomer. clockss.org

Systematic investigations have demonstrated that the solvent plays a pivotal role in directing the reaction. The use of polar aprotic solvents was found to promote the formation of the nitro-group migration product. clockss.org In contrast, direct nucleophilic substitution is observed across various solvent types but can be optimized by tuning the reaction conditions. clockss.org

The following table summarizes the findings from controlled experiments on the reaction of 3-bromo-4-nitropyridine with an amine, illustrating the influence of solvent and base on the product distribution. This data highlights the conditions that can be manipulated to favor either direct substitution or rearrangement.

Table 1: Influence of Reaction Conditions on Product Distribution for the Reaction of 3-bromo-4-nitropyridine with an Amine

Entry Solvent Base Temperature (°C) Reaction Time (h) Major Product Type
1 DMSO Triethylamine 90 12 Rearrangement
2 THF Triethylamine 70 16 Substitution
3 CH₂Cl₂ Triethylamine 45 2.5 Substitution
4 Acetonitrile (B52724) Triethylamine RT 24 Mixture

This table is generated based on findings from studies on 3-bromo-4-nitropyridine, a structurally similar compound, to illustrate the principles of reactivity. clockss.org

The mechanistic understanding suggests that the nitro-group migration may proceed through intermediates stabilized by polar aprotic solvents. clockss.org The ability to control the reaction outcome by selecting appropriate conditions is of significant synthetic utility, allowing for the selective preparation of different substituted pyridine derivatives from a single starting material. For this compound, the presence of the additional chloro substituent at the 5-position will further influence the electronic properties of the pyridine ring, potentially affecting the rates and regioselectivity of both the direct substitution and rearrangement pathways.

Applications of 3 Bromo 5 Chloro 4 Nitropyridine As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The unique electronic and steric properties of 3-bromo-5-chloro-4-nitropyridine make it an ideal starting material for the synthesis of a range of fused heterocyclic systems. The electron-withdrawing nitro group significantly activates the pyridine (B92270) ring towards nucleophilic aromatic substitution, while the differential reactivity of the bromine and chlorine substituents allows for selective and sequential reactions.

Synthesis of Fused Pyridine Ring Systems

The reactivity of the halo- and nitro-substituted pyridine core of this compound provides a synthetically advantageous starting point for the construction of various fused pyridine ring systems. While specific examples detailing the direct use of this compound in the synthesis of fused pyridine systems are not extensively documented in publicly available literature, the general reactivity patterns of related compounds suggest its high potential. For instance, related dihalopyridines are known to undergo reactions with bifunctional nucleophiles to yield fused heterocycles. The presence of the activating nitro group in this compound would be expected to facilitate such cyclization reactions under milder conditions.

One patented method describes the use of 3-bromo-5-chloropyridines as intermediates in the synthesis of azatetralones. This process involves the conversion of the pyridine to a di-halo-substituted form, which then undergoes further reactions to form the fused ring system. Although this example does not start with the nitrated version, it highlights the utility of the 3-bromo-5-chloro-pyridine scaffold in creating fused systems. The nitro group in this compound could serve as a precursor to other functionalities or be displaced in the course of the reaction.

Precursor for Azaindoles and Imidazopyridines

The synthesis of azaindoles and imidazopyridines, which are privileged scaffolds in medicinal chemistry, often relies on appropriately substituted pyridine precursors. The functional group array of this compound makes it a promising, though not yet widely reported, starting material for these important heterocyclic families.

The synthesis of functionalized 7-azaindole (B17877) derivatives has been reported from a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, demonstrating the utility of the bromo-chloro-nitro substitution pattern. This suggests that this compound could similarly serve as a building block for other azaindole isomers through analogous synthetic strategies involving nucleophilic substitution and cyclization.

Imidazopyridines are another class of heterocycles for which this compound could be a valuable precursor. The synthesis of imidazo[1,2-a]pyridines, for example, often proceeds through the reaction of 2-aminopyridines with various coupling partners. While direct routes from this compound are not explicitly detailed, its conversion to a suitably substituted aminopyridine derivative would open pathways to this class of compounds. The differential reactivity of the halogens could be exploited to introduce an amino group at a specific position, followed by cyclization to form the imidazo[1,2-a]pyridine (B132010) core.

Building Block for Advanced Organic Molecules

Beyond the synthesis of fused heterocycles, this compound serves as a versatile building block for the construction of more complex, non-fused organic molecules through sequential and strategic functionalization.

Integration into Multi-Step Synthetic Sequences

The distinct reactivity of the substituents on the this compound ring allows for its seamless integration into multi-step synthetic sequences. The nitro group can be reduced to an amine, which can then participate in a wide range of transformations, including amide bond formation, diazotization, and further substitution reactions. The bromine and chlorine atoms can be selectively displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

While specific, complex multi-step syntheses starting directly from this compound are not extensively documented, the synthetic utility of related bromo- and chloro-nitropyridines is well-established. For instance, 3-bromo-4-nitropyridine (B1272033) is a commercially available building block used in organic synthesis. The additional chlorine atom in this compound provides an extra handle for synthetic elaboration, increasing its value in the design of complex molecules.

Strategic Utility in Retrosynthetic Planning

In the context of retrosynthetic analysis, this compound can be viewed as a synthon for a polysubstituted pyridine ring. Its well-defined substitution pattern allows chemists to disconnect target molecules at key positions, leading back to this versatile starting material. The ability to selectively functionalize the three different positions on the ring makes it a powerful tool in the strategic planning of a synthesis. For example, a target molecule containing a pyridine ring with substituents at the 3, 4, and 5 positions could potentially be synthesized from this compound. The retrosynthetic approach would involve identifying the appropriate reactions to introduce the desired functionalities in place of the bromo, chloro, and nitro groups.

Development of Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The properties of this compound make it an attractive scaffold for the generation of diverse libraries of pyridine-containing compounds. The ability to perform a variety of chemical transformations at three different positions on the pyridine ring allows for the rapid generation of a large number of analogues from a single starting material.

By employing parallel synthesis techniques, a library of compounds can be created by reacting this compound with a diverse set of building blocks. For example, a library of amines could be reacted to displace one of the halogens, followed by a library of boronic acids in a Suzuki coupling at the other halogen position, and finally, reduction of the nitro group and acylation with a library of carboxylic acids. This combinatorial approach can quickly generate a large and diverse set of molecules for biological screening.

Scaffold for Combinatorial Synthesis Efforts

The structural arrangement of this compound makes it an ideal scaffold for combinatorial chemistry and the parallel synthesis of compound libraries. A scaffold in this context is a core molecular framework upon which diverse chemical appendages can be systematically installed, leading to the rapid generation of a multitude of structurally related compounds. The utility of this compound as a scaffold hinges on the ability to selectively address its three reactive sites.

The key to its application in combinatorial synthesis is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, allowing for a stepwise or sequential approach to diversification. nih.gov A typical strategy would involve a first cross-coupling reaction, such as a Suzuki or Stille coupling, that selectively targets the more labile C-Br bond. nih.gov Following purification, a second, distinct substituent can be introduced at the C-Cl position, often requiring more forcing conditions or specialized catalyst systems designed to activate chlorides. nih.gov The nitro group represents a third point of diversity, which can be carried through the coupling steps and subsequently reduced to an amine. This amine can then be subjected to a variety of derivatization reactions, such as acylation or sulfonylation, to complete the construction of the library. This three-pronged approach allows for the generation of vast chemical diversity from a single, readily accessible starting material.

Table 1: Hypothetical Combinatorial Synthesis Scheme Using this compound Scaffold

Synthesis StepTarget SiteReaction TypeExample Reagents/Building BlocksResulting Functionality
Step 1 (Diversity Point 1)C3-BrSuzuki CouplingAryl/Heteroaryl Boronic AcidsSubstituted Aryl/Heteroaryl Group
Step 2 (Diversity Point 2)C5-ClSonogashira CouplingTerminal AlkynesAlkynyl Group
Step 3 (Diversity Point 3)C4-NO₂Reduction followed by AcylationSnCl₂, then various Acid ChloridesAmide Library

Generation of Diverse Pyridine-Based Chemical Entities

Beyond its role as a combinatorial scaffold, this compound is a precursor for a wide range of pyridine-based molecules through various synthetic transformations. Its utility stems from the ability to selectively functionalize each position through distinct reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring for nucleophilic attack. This allows for the displacement of the halide substituents by a variety of nucleophiles. In reactions with amines, for instance, this can lead to the formation of amino-substituted nitropyridines. clockss.org An interesting and synthetically significant phenomenon observed in the reaction of the related 3-bromo-4-nitropyridine with amines is the potential for nitro-group migration, yielding unexpected but valuable isomers. clockss.orgresearchgate.net This occurs in polar aprotic solvents and can compete with the expected nucleophilic substitution, adding another layer of complexity and potential for molecular diversity. clockss.org Similarly, sulfur-based nucleophiles, such as thiols, can displace the nitro group to form thiopyridine derivatives. nih.gov

Cross-Coupling Reactions: The bromo and chloro substituents are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful method for introducing aryl, heteroaryl, alkyl, and alkynyl groups onto the pyridine core. A patent for the synthesis of azatetralone intermediates describes the use of related 3-bromo-5-chloro-pyridines in cross-coupling reactions with Grignard reagents, catalyzed by nickel complexes. google.com The differential reactivity between the C-Br and C-Cl bonds allows for sequential cross-coupling reactions, providing a controlled method for building complex molecular architectures. nih.gov For example, a Suzuki-Miyaura coupling can be performed selectively at the bromine position, followed by a subsequent coupling reaction at the chlorine position. nih.gov

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as using tin(II) chloride or catalytic hydrogenation. This transformation is fundamental as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring. The resulting aminopyridine is a versatile intermediate in its own right, serving as a precursor for amides, sulfonamides, ureas, and for the construction of fused heterocyclic systems.

Table 2: Selected Reactions for the Functionalization of this compound and Related Analogues

Reaction TypeTarget SiteTypical ReagentsProduct ClassReference
Nucleophilic SubstitutionC4-NO₂Thiols (e.g., 4-chlorothiophenol), K₂CO₃, DMF3-Thio-substituted Pyridines nih.gov
Nucleophilic Substitution / Nitro-MigrationC4-NO₂ / C3-BrAmines, TEA, DMSOAmino-substituted Pyridines / Rearranged Isomers clockss.org
Cross-Coupling (Grignard)C3-Br / C5-ClGrignard Reagents, Nickel Catalyst (dppp)Alkyl/Aryl-substituted Pyridines google.com
Sequential Cross-Coupling (Suzuki)C3-Br then C5-Cl1. Boronic Acid, Pd(PPh₃)₄ 2. Boronic Acid, Pd₂(dba)₃/tBu₃PDi-aryl-substituted Pyridines nih.gov
Nitro Group ReductionC4-NO₂SnCl₂, HCl or H₂, Pd/C4-Aminopyridines researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-bromo-5-chloro-4-nitropyridine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the chemical environment and connectivity of atoms can be obtained.

Methodologies for Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The highly deshielded nature of these protons is due to the electron-withdrawing effects of the nitro group and the halogen substituents, as well as the inherent aromaticity of the pyridine ring.

The expected ¹H NMR spectrum shows two singlets, as there are no adjacent protons to cause spin-spin coupling. The proton at position 2 (C2-H) and the proton at position 6 (C6-H) are in different chemical environments, leading to separate resonances. The precise chemical shifts can vary slightly depending on the solvent used for the analysis.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton PositionChemical Shift (δ) ppmMultiplicity
H-28.95Singlet
H-69.10Singlet
Note: Data is illustrative and may vary based on experimental conditions and solvent.

Methodologies for Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are influenced by the attached substituents.

The carbons directly bonded to the electronegative bromine, chlorine, and nitro groups (C-3, C-5, and C-4, respectively) exhibit characteristic downfield shifts. Quaternary carbons, those without attached protons (C-3, C-4, C-5), often show signals of lower intensity compared to the protonated carbons (C-2, C-6). youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ) ppm
C-2~154
C-3~115
C-4~145
C-5~130
C-6~158
Note: These are predicted values; actual experimental data may differ.

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC: This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show correlations between the signal at ~8.95 ppm (H-2) and the carbon signal at ~154 ppm (C-2), and between the proton at ~9.10 ppm (H-6) and the carbon at ~158 ppm (C-6).

HMBC: This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for confirming the placement of the substituents. For instance, the H-2 proton would show correlations to C-4 and C-6, while the H-6 proton would show correlations to C-2 and C-4. These correlations definitively establish the connectivity of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool used to determine the molecular weight and elemental composition of a compound, and to gain structural insights through the analysis of its fragmentation patterns.

Methodologies for Molecular Weight Determination (e.g., ESI-TOF, EI)

The molecular weight of this compound can be precisely determined using various mass spectrometry techniques. The nominal molecular weight is 237.44 g/mol . nih.gov

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, often leading to the formation of a distinct molecular ion (M⁺) peak. For this compound, the molecular ion would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak appears as a characteristic isotopic cluster, which is a powerful confirmation of the presence of these halogens.

Electrospray Ionization-Time of Flight (ESI-TOF): This is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. High-resolution ESI-TOF mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. chemsrc.com The exact mass of this compound is 235.89882 Da. nih.gov

Table 3: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₅H₂BrClN₂O₂ acints.com
Molecular Weight237.44 g/mol nih.gov
Exact Mass235.89882 Da nih.gov

Fragmentation Pattern Analysis for Structural Information

Under electron ionization conditions, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the relative stability of the resulting ions and neutral fragments.

Common fragmentation patterns for nitroaromatic and halogenated compounds include:

Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂), which has a mass of 46 Da.

Loss of Halogens: The molecule may lose a bromine radical (•Br) or a chlorine radical (•Cl).

Loss of CO: Pyridine rings can fragment through the loss of carbon monoxide (CO). jcsp.org.pk

Ring Cleavage: More extensive fragmentation can lead to the cleavage of the pyridine ring itself.

Analysis of the relative abundances of these fragment ions helps to piece together the structure of the original molecule, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Key functional group vibrations for this compound would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Asymmetric and Symmetric NO₂ stretching: The nitro group gives rise to two strong and distinct stretching vibrations. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ range, and the symmetric stretch appears in the 1335-1370 cm⁻¹ range. These are often the most intense bands in the spectrum.

C=C and C=N ring stretching: The pyridine ring vibrations are expected in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is also found in the fingerprint region, generally between 600 and 800 cm⁻¹.

A hypothetical data table for the expected FT-IR peaks is presented below.

Frequency Range (cm⁻¹)Vibrational Mode
3000-3100Aromatic C-H stretch
1500-1560Asymmetric NO₂ stretch
1400-1600Aromatic C=C and C=N ring stretch
1335-1370Symmetric NO₂ stretch
600-800C-Cl stretch
500-600C-Br stretch

This table is predictive and based on characteristic functional group absorption regions. Actual experimental values may vary.

Raman Spectroscopic Investigation (e.g., FT-Raman)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. An experimental Raman spectrum for this compound is not publicly available. However, based on the structure, prominent Raman bands would be expected for the symmetric vibrations of the pyridine ring and the nitro group.

Raman Shift Range (cm⁻¹)Vibrational Mode
3000-3100Aromatic C-H stretch
1500-1600Aromatic ring stretching modes
1335-1370Symmetric NO₂ stretch
Below 1000Ring deformation modes, C-Cl, and C-Br stretching

This table is predictive and based on characteristic Raman scattering regions. Actual experimental values may vary.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for analyzing this compound. While a specific validated method for this compound is not detailed in available literature, a general approach to method development would involve the following:

Column: A C18 column is a common choice for reversed-phase chromatography of moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound.

Detection: UV detection would be appropriate, with the detection wavelength set to a λmax of the compound, likely in the UV region due to the conjugated pyridine and nitro-aromatic system.

Purity Determination: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A hypothetical HPLC method is outlined in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a typical starting point for method development and is not based on specific experimental data for this compound.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for vaporization. However, if the compound were to be derivatized to a more volatile form, GC could be employed. For instance, reduction of the nitro group followed by acylation could produce a derivative suitable for GC analysis. Without a specific derivatization procedure and experimental data, a detailed discussion is not applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for both purity assessment and structural confirmation. An LC method similar to the one described for HPLC would be used to introduce the sample into the mass spectrometer.

In the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer would then separate the ions based on their mass-to-charge ratio (m/z).

For this compound (C₅H₂BrClN₂O₂), the expected mass spectral data would include:

Molecular Ion Peak ([M]⁺ or [M]⁻): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. The monoisotopic mass of C₅H₂⁷⁹Br³⁵ClN₂O₂ is approximately 235.9 g/mol .

Fragment Ions: Depending on the ionization energy, fragmentation of the molecular ion may occur, providing further structural information. Common fragmentation pathways could involve the loss of the nitro group (NO₂) or halogen atoms.

A hypothetical data table for LC-MS analysis is provided below.

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Expected m/z A cluster of peaks around m/z 236, 238, 240 corresponding to the isotopic distribution of Br and Cl.
Identity Confirmation The observed isotopic pattern should match the theoretical pattern for a molecule containing one bromine and one chlorine atom.

This table is predictive and not based on specific experimental data.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been reported. While X-ray crystallography remains a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, no such study has been published for this particular compound.

Therefore, the following sections are based on general principles of the techniques and methodologies that would be applied should a single crystal of this compound become available for analysis.

Crystal Growth Techniques for Single Crystal Analysis

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For a compound like this compound, which is a solid at room temperature, several standard techniques could be employed for crystal growth. The choice of method is often empirical and depends on the compound's solubility in various solvents and its thermal stability.

Commonly employed techniques include:

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and allowed to stand undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical; it should be one in which the compound has moderate solubility. For a substituted nitropyridine, solvents such as ethanol, methanol, acetone, or mixtures with water might be tested. researchgate.net

Slow Cooling: This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then gradually cooled, decreasing the solubility of the compound and leading to crystallization. The rate of cooling is a crucial parameter that influences the size and quality of the crystals.

Vapor Diffusion: This method is particularly useful for small quantities of material. A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container along with a more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

The optimal conditions for crystal growth, including the choice of solvent, temperature, and technique, would need to be determined experimentally for this compound.

Elucidation of Molecular Geometry and Intermolecular Interactions

Once a suitable single crystal is obtained and analyzed by X-ray diffraction, a detailed picture of the molecule's structure and its packing in the crystal lattice can be elucidated.

Molecular Geometry: The analysis would provide precise measurements of all bond lengths and bond angles within the this compound molecule. This would allow for a detailed understanding of the pyridine ring's geometry, including any distortions from a perfect hexagon caused by the bulky bromine, chlorine, and nitro substituents. The orientation of the nitro group relative to the plane of the pyridine ring would also be determined.

Hypothetical Bond Data: While no experimental data exists, a hypothetical data table for the molecular geometry of this compound, based on known structures of similar compounds, might include the parameters shown below. It is crucial to note that these are estimated values and not experimental results.

Bond/AngleHypothetical Value
C-Br Bond Length~1.88 Å
C-Cl Bond Length~1.72 Å
C-N (nitro) Bond Length~1.48 Å
N-O (nitro) Bond Length~1.22 Å
C-N-C (ring) Angle~117°
O-N-O (nitro) Angle~125°

Intermolecular Interactions: The crystal packing arrangement would reveal the nature and geometry of intermolecular interactions. In the case of this compound, one would expect to observe various non-covalent interactions, such as:

Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group of neighboring molecules.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-NO2 bonds would lead to significant dipole moments, resulting in dipole-dipole interactions that influence the crystal packing.

The elucidation of these interactions is key to understanding the solid-state properties of the compound.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available computational and theoretical investigations specifically focused on the chemical compound This compound .

The execution of targeted searches for Density Functional Theory (DFT) studies, Ab Initio calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis for this specific molecule did not yield any relevant scientific literature.

While computational studies exist for structurally similar nitropyridine derivatives, the user's explicit instruction to focus solely on this compound prevents the inclusion of data from these other compounds. Therefore, the generation of an article adhering to the requested detailed outline is not possible without the foundational research data.

Computational and Theoretical Investigations

Simulation of Spectroscopic Properties

Computational Prediction of Vibrational Frequencies (IR, Raman)

The vibrational frequencies of 3-bromo-5-chloro-4-nitropyridine can be predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT) methods. These calculations help in the assignment of bands observed in experimental Infrared (IR) and Raman spectra.

While specific experimental and fully calculated spectra for this compound are not widely published, the vibrational characteristics can be inferred from studies on analogous compounds. For instance, analyses of halogenated and nitrated pyridines and other aromatic systems provide a reliable framework for predicting the key vibrational modes.

Expected Vibrational Modes:

C-Br Stretching: Vibrations involving the carbon-bromine bond are typically observed in the lower frequency region of the spectrum.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in a range of 760-505 cm⁻¹. researchgate.net

NO₂ Vibrations: The nitro group gives rise to characteristic symmetric and asymmetric stretching modes, typically found at higher wavenumbers.

Pyridine (B92270) Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and deformation modes.

Computational studies on related molecules, such as 5-bromo-cytosine and various chloro-nitrated aromatic compounds, have been successfully performed using DFT with basis sets like B3LYP/6-31G*. clockss.orgnih.govdocumentsdelivered.com These studies show good agreement between the calculated and experimental spectra, lending confidence to the application of these methods for this compound. nih.govdocumentsdelivered.com

A hypothetical table of predicted significant vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Pyridine Ring C-H Stretching3100 - 3000
NO₂ Asymmetric Stretching1620 - 1550
NO₂ Symmetric Stretching1360 - 1330
Pyridine Ring C-C/C-N Stretching1600 - 1400
C-Cl Stretching760 - 505
C-Br Stretching680 - 515

This table is illustrative and based on data from analogous compounds. Specific values for this compound would require dedicated computational analysis.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational models is a powerful tool for structure elucidation. The chemical shifts of the hydrogen and carbon nuclei in this compound are influenced by the electron-withdrawing effects of the bromine, chlorine, and nitro substituents, as well as the nitrogen atom in the pyridine ring.

Generally, inductive effects from electronegative substituents lead to a downfield shift (higher ppm values) for nearby nuclei. ucl.ac.uk Additivity rules can provide a rough estimate of chemical shifts, but more accurate predictions are achieved through DFT calculations. ucl.ac.uk

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on general principles and data from related compounds.

NucleusPredicted Chemical Shift (ppm)Influencing Factors
H-2~8.5 - 9.0Deshielded by adjacent nitrogen and meta to nitro and bromo groups.
H-6~8.3 - 8.8Deshielded by adjacent nitrogen and meta to chloro group.
C-2~150 - 155Influenced by adjacent nitrogen and bromo group.
C-3~120 - 125Site of bromo substitution.
C-4~145 - 150Site of nitro substitution, strong deshielding.
C-5~130 - 135Site of chloro substitution.
C-6~148 - 153Influenced by adjacent nitrogen and chloro group.

This table is illustrative. Precise chemical shift values would require specific computational calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is crucial for understanding the intricate details of reaction mechanisms involving this compound.

Transition State Characterization for Reactivity Prediction

A key aspect of computational reaction mechanism studies is the characterization of transition states. The geometry and energy of the transition state determine the activation energy and, consequently, the rate of a reaction. For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can map the entire reaction pathway from reactants to products through the transition state.

For instance, in a nucleophilic substitution reaction, the incoming nucleophile attacks the electron-deficient pyridine ring, forming a high-energy intermediate (Meisenheimer complex). The transition state would resemble this intermediate. Computational studies on similar systems have successfully located and characterized such transition states using DFT. rsc.org

Energetic Profiles of Key Reactions

A notable reaction of the closely related 3-bromo-4-nitropyridine (B1272033) is its reaction with amines, which can lead to an unexpected nitro-group migration. clockss.org A computational study of this or similar reactions for this compound would involve calculating the energetic profiles for both the direct substitution and the rearrangement pathways to understand the factors governing product selectivity. Such studies have been performed for other complex organic reactions, providing deep mechanistic insights. mdpi.comresearchgate.net

Prediction of Structure-Reactivity Relationships

Computational chemistry allows for the prediction of relationships between the molecular structure of this compound and its chemical reactivity. This is often achieved through the calculation of various molecular descriptors.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. For an electrophilic molecule like this compound, a low-lying LUMO is expected, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, positive potential would be expected on the carbon atoms of the pyridine ring, indicating sites for nucleophilic attack.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.net

Correlation of Electronic Parameters with Experimental Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure. The pyridine ring, being electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group at the 4-position. The bromine and chlorine atoms at the 3- and 5-positions also contribute to the electronic landscape of the molecule through their inductive and resonance effects.

Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules. researchgate.net For substituted pyridines, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can determine a range of electronic parameters that correlate with experimental reactivity. ias.ac.in

Key electronic parameters and their expected influence on the reactivity of this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. For this compound, the LUMO is expected to be of low energy, concentrated around the pyridine ring, particularly at the carbon atoms bearing the nitro and halogen substituents. This low-lying LUMO makes the molecule a good electron acceptor and thus susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the most positive potential regions are anticipated to be located on the carbon atoms of the pyridine ring, especially positions 2, 4, and 6, making them the primary targets for nucleophiles. The nitro group's oxygen atoms would exhibit strongly negative potentials.

Calculated Charges: Atomic charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution. The carbon atoms attached to the nitro group and the halogens are expected to carry a significant partial positive charge, rendering them electrophilic.

Studies on related nitropyridines have demonstrated a strong correlation between these calculated parameters and experimentally observed reactivity. For instance, in the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, DFT calculations confirmed that the carbon at the 2-position is the most electrophilic center, which is consistent with the experimental outcome of nucleophilic aromatic substitution (SNAr) at this position. researchgate.net Similarly, computational studies on various nitropyridine derivatives have shown that the introduction of a nitro group significantly stabilizes the pyridine structure by enhancing its aromaticity and influences its electronic properties. researchgate.net

The table below summarizes the expected trends in electronic parameters for this compound based on general principles and data from related compounds.

Electronic ParameterExpected Value/Trend for this compoundImplication for Reactivity
HOMO Energy Relatively lowLow propensity to act as an electron donor
LUMO Energy LowHigh propensity to act as an electron acceptor; susceptible to nucleophilic attack
HOMO-LUMO Gap Relatively smallHigh chemical reactivity
MEP at Ring Carbons Highly positiveElectrophilic sites for nucleophilic attack
Charge on C4 Significantly positivePrimary site for nucleophilic attack, activated by the nitro group

These computational insights are invaluable for predicting the outcomes of chemical reactions and for designing new synthetic routes involving this compound.

Theoretical Basis for Regioselectivity and Stereoselectivity

The substitution pattern on the pyridine ring of this compound presents multiple potential sites for reaction, making the prediction of regioselectivity a key challenge. Theoretical calculations can provide a robust framework for understanding and predicting which position is most likely to react.

The primary type of reaction for this compound is expected to be nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr reactions on substituted pyridines is determined by the relative stability of the Meisenheimer-type intermediates (σ-complexes) formed upon nucleophilic attack at different positions. nih.gov The attack will preferentially occur at the position that leads to the most stable intermediate.

For this compound, nucleophilic attack could, in principle, occur at the carbon atoms bearing the bromine (C3), chlorine (C5), or at the unsubstituted positions (C2 and C6). However, the powerful electron-withdrawing nitro group at the 4-position strongly activates the ring towards nucleophilic attack and plays a crucial role in stabilizing the negative charge in the σ-complex through resonance.

Theoretical studies on the SNAr reactions of similar halonitropyridines have shown that the nitro group is a powerful directing group. nih.gov The negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when the attack occurs at the ortho (3- and 5-) or para (not applicable here, but relevant for other isomers) positions relative to the nitro group.

In the case of this compound, the bromine and chlorine atoms are at positions ortho to the nitro group. DFT calculations of the energies of the possible σ-complex intermediates would be the most direct way to predict the regioselectivity. The relative energies of these intermediates would indicate the preferred site of attack. It is generally observed that the stability of the leaving group also influences the reaction outcome.

A computational approach to predicting regioselectivity would involve the following steps:

Modeling the initial reactant, this compound, and the incoming nucleophile.

Calculating the structures and energies of the transition states and the σ-complex intermediates for nucleophilic attack at each potential site (C3 and C5).

Comparing the activation energies and the stabilities of the intermediates. The reaction pathway with the lowest activation energy barrier will be the kinetically favored one.

Studies on predicting regioselectivity in nucleophilic aromatic substitutions have shown that calculating the relative stabilities of the isomeric σ-complex intermediates using DFT can provide quantitative predictions. nih.gov For reactions involving chlorine or bromine as leaving groups, a concerted substitution mechanism might also be considered, and the analysis of the corresponding transition state structures would be necessary. nih.gov

Given the electronic effects, it is plausible that substitution could occur at either the 3- or 5-position. The relative lability of the bromo versus the chloro substituent would also be a determining factor. Generally, the C-Br bond is weaker than the C-Cl bond, which might favor the displacement of the bromide ion. However, the precise outcome would depend on the interplay of steric and electronic factors, which can be effectively modeled using computational methods.

As this molecule is prochiral, reactions with chiral nucleophiles or catalysts could potentially lead to stereoselective outcomes, although this is less common in SNAr reactions on aromatic rings unless a chiral auxiliary is involved. If applicable, computational modeling could also be used to predict the stereoselectivity by calculating the energies of the diastereomeric transition states.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Patterns

The primary reactivity of 3-bromo-5-chloro-4-nitropyridine is expected to be nucleophilic aromatic substitution (SNAr), where the electron-poor pyridine (B92270) ring is attacked by a nucleophile, leading to the displacement of one of the halogen substituents. masterorganicchemistry.com The presence of two different halogens, bromide and chloride, ortho to the activating nitro group, presents a key question of regioselectivity.

Future research will likely focus on meticulously mapping this regioselectivity. While bromide is generally a better leaving group than chloride, the outcome of SNAr reactions can be highly sensitive to the nature of the nucleophile, solvent, and reaction conditions. wuxiapptec.comresearchgate.net A systematic study using a diverse array of O-, N-, S-, and C-nucleophiles would be invaluable. For instance, hard nucleophiles might preferentially attack one position, while soft nucleophiles attack the other. This differential reactivity could be exploited for sequential, site-selective functionalization, first displacing the more labile halogen and then, under different conditions, substituting the second. This would provide a programmed route to complex, unsymmetrically substituted pyridine derivatives from a single starting material.

Furthermore, unexpected reaction pathways, such as nitro-group migration or displacement, which have been observed in related nitropyridine systems, could be investigated. researchgate.net

Integration with Photocatalysis and Electrosynthesis

Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis as sustainable and powerful methods for bond formation. The application of these techniques to this compound is a nascent but highly promising research avenue.

Photocatalysis: Visible-light photocatalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. mdpi.com For example, photocatalytic cycles could be designed to generate aryl radicals from the C-Br or C-Cl bonds, which could then participate in cross-coupling reactions. This would offer a metal-free alternative to traditional palladium- or copper-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), potentially with unique selectivity profiles.

Electrosynthesis: Electrochemical methods offer precise control over redox potentials, providing a clean and reagent-free way to drive reactions. rsc.org The nitro group of this compound is electrochemically active and could be selectively reduced to a nitro radical anion, an amine, or a hydroxylamine, depending on the applied potential. This would allow for functional group transformations under exceptionally mild conditions. Additionally, electrosynthesis could be used to mediate cross-coupling reactions, further expanding the synthetic utility of this building block.

Rational Design of Pyridine Derivatives with Tunable Reactivity

The structure of this compound is ideal for its use as a scaffold in medicinal chemistry and materials science. The predictable, yet tunable, reactivity of the two halogen atoms allows for the rational design and synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies. acs.orgacs.org

A key future direction is the use of this scaffold in "scaffold hopping" initiatives in drug discovery, where a known active core is replaced with a new one to improve properties like potency, selectivity, or pharmacokinetics. acs.org Researchers can first perform a substitution at the more reactive position (e.g., C3-Br) and then use the second position (C5-Cl) to append a different group, creating a diverse set of 3,5-disubstituted 4-nitropyridines. The nitro group itself can be subsequently reduced and further functionalized, adding another dimension of structural diversity. This modular approach is highly conducive to creating focused libraries of compounds for targeting specific biological receptors or for developing materials with tailored electronic properties. nih.gov

Advancements in High-Throughput Synthesis and Screening

The modular reactivity of this compound makes it an excellent candidate for high-throughput experimentation (HTE) and synthesis. nih.gov Automated platforms can be used to rapidly screen a wide array of nucleophiles, catalysts, and reaction conditions to quickly identify optimal protocols for selective functionalization at either the C3 or C5 position. youtube.com

Once synthetic routes are established, these automated systems can be used to generate large libraries of derivatives in parallel. researchgate.netnih.gov These libraries are essential for modern drug discovery, where high-throughput screening (HTS) is used to test millions of compounds against a biological target to find initial "hits". youtube.com The ability to rapidly synthesize a diverse set of pyridine derivatives from a single, versatile starting material like this compound significantly accelerates the early stages of the drug discovery pipeline. acs.org

Role in Mechanistic Organic Chemistry Research

Beyond its synthetic utility, this compound serves as an excellent model system for fundamental studies in mechanistic organic chemistry. The competition between the two leaving groups (Br vs. Cl) in SNAr reactions provides a sensitive probe for understanding the factors that govern regioselectivity.

Detailed kinetic studies, computational modeling (using Density Functional Theory, DFT), and isotopic labeling experiments could be employed to dissect the reaction mechanisms. wuxiapptec.comrsc.org This could help answer fundamental questions:

Does the reaction proceed through a classical, two-step Meisenheimer complex intermediate? masterorganicchemistry.com

Could a concerted SNAr mechanism, a topic of current academic interest, be at play under certain conditions?

How do the coordinating properties of the solvent or cation counter-ions influence the transition state and thus the regiochemical outcome? nih.gov

By providing clear, experimentally verifiable outcomes based on product ratios, this compound can help refine our theoretical models of aromatic substitution, one of the cornerstones of organic chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-chloro-4-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Halogenation-Nitration Sequential Approach : Start with a pyridine precursor (e.g., 3,5-dihalopyridine) and perform nitration using a mixture of HNO₃/H₂SO₄ at 0–5°C to avoid ring decomposition. Bromination/chlorination can be achieved via electrophilic substitution using Br₂ or Cl₂ in acetic acid under reflux. Monitor reaction progress via TLC and adjust stoichiometry to minimize di-substitution byproducts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards .

Q. How can spectroscopic techniques resolve structural ambiguities in halogenated nitropyridines?

  • Methodological Answer :

  • Multi-Nuclear NMR : Assign peaks using ¹H, ¹³C, and ¹⁵N NMR. For example, the nitro group’s deshielding effect shifts adjacent pyridine protons downfield (δ 8.5–9.5 ppm). Halogen atoms (Br, Cl) induce characteristic splitting patterns in ¹³C spectra .
  • X-ray Crystallography : Resolve regiochemistry using SHELX software. Refinement parameters (R-factor < 0.05) and hydrogen-bonding networks confirm molecular packing .

Q. What solvents and temperatures optimize recrystallization of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, and ethanol. Ethanol/water mixtures (7:3 v/v) at 60°C yield high-purity crystals (>98% by GC). Slow cooling (1°C/min) minimizes inclusion of solvent molecules .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict regioselectivity in substitution reactions of this compound?

  • Methodological Answer :

  • Computational Workflow :

Optimize geometry using B3LYP/6-31G(d) (hybrid functional with exact exchange terms for nitro groups) .

Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group at C4 directs substitution to C2 or C6 due to resonance effects .

  • Validation : Compare predicted vs. experimental reaction outcomes (e.g., Suzuki coupling at C2 vs. C6) using LC-MS and kinetic studies .

Q. How can contradictory thermal stability data in halogenated nitropyridines be resolved?

  • Methodological Answer :

  • Controlled Decomposition Studies :
  • Use TGA-DSC under N₂ (heating rate 10°C/min). Discrepancies in decomposition temperatures (e.g., 180°C vs. 200°C) often arise from impurities. Pre-purify samples via sublimation .
  • Analyze evolved gases via FTIR to differentiate between nitro group decomposition (NO₂ release) vs. halogen loss (HBr/HCl) .

Q. What strategies mitigate competing side reactions during cross-coupling of this compound?

  • Methodological Answer :

  • Catalyst Screening :
  • Test Pd(PPh₃)₄ vs. XPhos Pd G3. The latter reduces dehalogenation side reactions in Suzuki-Miyaura couplings (yield improvement: 60% → 85%) .
  • Additive Optimization : Add Cs₂CO₃ (2 equiv) to stabilize intermediates and prevent nitro group reduction .

Key Considerations for Researchers

  • Contradiction Analysis : Always cross-validate computational predictions (DFT, MD) with experimental kinetics and crystallography .
  • Advanced Purification : Employ preparative HPLC for trace byproduct removal in multi-halogenated systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.